molecular formula C21H14Cl2N2O3 B3669870 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B3669870
M. Wt: 413.2 g/mol
InChI Key: HNVYWRGSNNTYFR-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzoxazole moiety, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core. This reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often include solvent-free environments or the use of solvents like tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is unique due to its specific combination of chlorine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-18-7-5-13(22)10-16(18)20(26)24-15-4-2-3-12(9-15)21-25-17-11-14(23)6-8-19(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVYWRGSNNTYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Reactant of Route 5
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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Reactant of Route 6
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5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

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